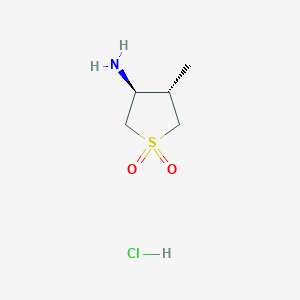
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using several methods and has been shown to exhibit various biochemical and physiological effects.
作用机制
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has been shown to inhibit carbonic anhydrase, an enzyme that plays an important role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide can reduce the production of aqueous humor in the eye, which can help to lower intraocular pressure and reduce the risk of glaucoma. 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has also been shown to exhibit anticancer activity, possibly through the inhibition of tubulin polymerization.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has been shown to exhibit anti-inflammatory activity and to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its potential as an inhibitor of carbonic anhydrase, which can be useful in studying the role of this enzyme in various physiological processes. However, one limitation of using 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide. One area of research could focus on its potential as a treatment for glaucoma, particularly in combination with other drugs. Another area of research could focus on its potential as an anticancer agent, particularly in the treatment of breast cancer. Additionally, further studies could be conducted to explore the potential neuroprotective effects of 3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide in other animal models of neurodegenerative diseases.
合成方法
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide can be synthesized using several methods, including the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a base. Another method involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-ethyl-6-methylphenylamine in the presence of a solvent and a catalyst.
科学研究应用
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its potential use in various scientific research applications. Some of these applications include its use as an inhibitor of carbonic anhydrase, a target for the treatment of glaucoma, and as a potential anticancer agent.
属性
IUPAC Name |
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-11-7-5-6-10(2)15(11)19-23(20,21)13-9-8-12(17)14(18)16(13)22-3/h5-9,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDFEOYJAPHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-ethyl-6-methylphenyl)-2-methoxybenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)



![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)
